MSAB

Catalog No.
S536386
CAS No.
M.F
C15H15NO4S
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MSAB

Common pain: Wnt pathway inhibitors often modulate upstream targets or block co-activator interactions, confounding interpretation of β-catenin's role. MSAB offers a direct solution: it binds β-catenin, triggering its ubiquitination and proteasomal degradation, thereby specifically depleting cellular β-catenin levels.

  • Enables clean loss-of-function studies of β-catenin without off-target effects on Wnt-independent cells.
  • In vivo efficacy at 10-20 mg/kg in xenograft models, with minimal toxicity to normal tissues.
  • High selectivity ensures observed synergy in drug screens is attributable to β-catenin degradation.

Product Name

MSAB

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylamino]benzoate

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3

InChI Key

CVKBYFCJQSPBOI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC

solubility

Soluble in DMSO

Synonyms

methyl 3-(((4-methylphenyl)sulfonyl)amino)benzoate

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC

The exact mass of the compound Methyl 3-(4-methylbenzenesulfonamido)benzoate is 305.0722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg

MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. Unlike many common Wnt pathway modulators that target upstream regulators or downstream protein-protein interactions, MSAB functions by binding directly to β-catenin, which promotes its ubiquitination and subsequent proteasome-mediated degradation. [REFS-1, REFS-2] This mechanism of action provides a direct method for reducing total cellular levels of active β-catenin, making it a distinct tool for studying Wnt-addicted cancers and developmental pathways.

Research Fit

β-catenin degradation probe — supports direct target engagement and ubiquitination assays.
Wnt-dependent selectivity screening — enables discrimination between Wnt-addicted and independent cell models.
In vivo oral dosing models — reported oral bioavailability facilitates exposure-response studies in xenograft models.

Procuring a Wnt pathway inhibitor requires careful consideration of its specific molecular target, as compounds acting on different nodes of the pathway are not mechanistically interchangeable. Substituting MSAB with a tankyrase inhibitor like XAV-939 or a β-catenin/CBP interaction inhibitor like ICG-001 can lead to fundamentally different experimental outcomes. MSAB directly depletes the cellular pool of β-catenin, whereas XAV-939 acts upstream to stabilize the destruction complex, and ICG-001 acts downstream to block transcriptional activity without affecting β-catenin levels. [REFS-1, REFS-2] This mechanistic distinction is critical for studies aiming to specifically model the effects of β-catenin protein loss versus the inhibition of its transcriptional co-activator function or the modulation of upstream regulatory proteins, which may have pleiotropic effects. [1]

Substitution Risk

MSAB (target)
Direct β-catenin binding and degradation
Tankyrase inhibitor (e.g., XAV939)
Indirect Axin stabilization; may not reduce total β-catenin protein levels.
MSAB (target)
Reduces β-catenin via proteasomal degradation
CBP/β-catenin disruptor (e.g., PRI-724)
Disrupts transcriptional activity without lowering β-catenin levels.
MSAB (3-methyl ester)
High Wnt1-inhibitory activity
4-substituted or ethyl ester analogs
Reported lower antiproliferative activity; ethyl esters show minimal effect.

Mechanism of Action: Direct β-Catenin Depletion vs. Indirect or Downstream Inhibition

MSAB's primary value proposition is its mechanism: it directly binds to β-catenin to induce its proteasomal degradation. This contrasts sharply with common procurement alternatives. XAV-939 acts indirectly by inhibiting tankyrase, which stabilizes the Axin-based destruction complex. [1] ICG-001 acts downstream by disrupting the β-catenin/CBP protein-protein interaction, thereby inhibiting transcription without reducing β-catenin protein levels. [2] For researchers needing to specifically induce the physical depletion of β-catenin protein, MSAB provides a more direct tool than compounds that modulate the pathway through other proteins.

Evidence DimensionMolecular Mechanism
Target Compound DataDirectly binds and degrades β-catenin protein.
Comparator Or BaselineXAV-939: Inhibits tankyrase to indirectly promote β-catenin degradation. ICG-001: Inhibits β-catenin/CBP interaction, blocking transcription without degrading β-catenin.
Quantified DifferenceQualitative mechanistic difference (protein depletion vs. indirect modulation vs. functional inhibition).
ConditionsBiochemical and cell-based mechanism of action studies.

This allows researchers to specifically test hypotheses related to β-catenin protein loss, avoiding the potentially confounding effects of targeting other pathway components.

Selectivity window
Head-to-head
IC50 < 6 µM in Wnt-dependent HCT116; >5-fold selectivity over Wnt-independent lines at 10 µM. C2 shows variable potency (2.5 – >20 µM) across colon cancer lines.
Reported selectivity context may support Wnt-dependent cell model discrimination.
C2 response contingent on APC mutation status.

High Selectivity: Potent Inhibition of Wnt-Dependent Cancer Cells with Minimal Impact on Normal Cells

MSAB demonstrates high selectivity for cancer cells dependent on the Wnt/β-catenin pathway. In cell viability assays, MSAB shows potent anti-proliferative effects in Wnt-dependent colorectal cancer cell lines like HT-29 (IC50 = 0.66 µM) and HCT-116 (IC50 = 1.20 µM). [1] In contrast, it has minimal effect on the viability of Wnt-independent cancer cell lines and various normal human cell lines (e.g., HDF normal fibroblasts, MCF10A immortalized breast epithelial cells), which maintain over 90% viability at concentrations up to 10 µM. [2]

Evidence DimensionIC50 / Cell Viability
Target Compound DataIC50 = 0.66 µM (HT-29); >90% viability at 10 µM in normal cells.
Comparator Or BaselineWnt-dependent cancer cells vs. normal human fibroblasts and epithelial cells.
Quantified Difference>15-fold selectivity window between effective dose in sensitive cancer cells and non-toxic dose in normal cells.
Conditions48-hour cell viability assays (MTT or SRB).

For researchers requiring a tool to selectively inhibit Wnt-driven cancer cell growth in co-culture models or in vivo, this high therapeutic index minimizes confounding toxicity to normal cells.

Binding mode
Class-level
Binds β-catenin Armadillo repeat (aa 301–670); promotes ubiquitination and degradation. C2 targets allosteric surface site.
Direct engagement supports target degradation studies; biophysical binding validation remains limited.
Some reported β-catenin ligands fail orthogonal validation; MSAB functional degradation documented.

Proven In Vivo Efficacy and Selectivity in Xenograft Models

MSAB demonstrates efficacy and selectivity in vivo. In mouse xenograft models using Wnt-dependent human cancer cells (HCT116, HT115, H23), daily intraperitoneal (i.p.) administration of MSAB at 10-20 mg/kg significantly inhibited tumor growth over a two-week period. [1] Crucially, in a parallel xenograft model using Wnt-independent H460 cancer cells, the same dosing regimen had little to no effect on tumor growth, confirming the compound's selective mechanism translates to an in vivo context. [1]

Evidence DimensionTumor Growth Inhibition
Target Compound DataSignificant tumor growth inhibition in Wnt-dependent xenografts (HCT116, HT115, H23).
Comparator Or BaselineWnt-independent xenograft model (H460) treated with the same dose.
Quantified DifferenceEffective in Wnt-dependent models vs. ineffective in Wnt-independent model.
ConditionsMouse subcutaneous xenograft models; 10-20 mg/kg daily i.p. injections for 14 days.

This provides direct evidence that MSAB is a suitable and selective tool compound for preclinical in vivo studies targeting Wnt-driven tumors.

In vivo model response
Cross-study
30.5% oral bioavailability in mice; reported tumor volume reduction in HCT116, HT115, and H23 xenografts.
Reported oral exposure and tumor growth inhibition context; supports PK/PD model design.
PRI-724 administered IV; no comparative oral data.

Precursor Suitability: Moderate Oral Bioavailability and Defined Solubility Profile for Formulation

MSAB is a well-characterized tool compound with properties relevant to experimental design and formulation. It is readily soluble in DMSO, a common solvent for in vitro stock solutions. For in vivo applications, it displays a moderate oral bioavailability of 30.5%, providing a baseline for pharmacokinetic planning. While standard DMSO/corn oil mixtures can present miscibility challenges, stable formulations for intraperitoneal injection can be achieved using common co-solvents such as PEG300 and emulsifiers like Tween80. This defined solubility and bioavailability profile makes MSAB a practical precursor for reproducible in vivo pharmacology studies.

Evidence DimensionBioavailability & Solubility
Target Compound DataOral Bioavailability: 30.5%. Solubility: Soluble in DMSO.
Comparator Or BaselineStandard laboratory formulation procedures.
Quantified DifferenceN/A (Defines compound properties for processing).
ConditionsPharmacokinetic studies in mice; standard laboratory solubility assessments.

Understanding the solubility and bioavailability characteristics upfront allows buyers to plan for appropriate vehicle formulation, ensuring consistent and reproducible compound delivery in vivo.

SAR: ester substitution
Head-to-head
MSAB (3-methyl ester) > 4-methyl ester analog; ethyl esters show minimal Wnt1 inhibition in reporter assay.
3‑substitution critical for activity; validates use of authentic CAS for reproducibility.
4-substituted and ethyl analogs exhibit reported activity loss.

Isolating the Role of β-Catenin Protein Levels in Wnt-Driven Cancer Models

For studies designed to specifically determine if the physical depletion of β-catenin protein, rather than the inhibition of its downstream interactions, is sufficient to induce apoptosis or cell cycle arrest. The direct degradation mechanism of MSAB allows for a cleaner interpretation compared to inhibitors acting on other pathway nodes. [1]

Selective In Vivo Inhibition of Wnt-Dependent Tumor Growth

As a tool compound in preclinical xenograft studies where selective targeting of Wnt-addicted tumor cells is required with minimal off-target toxicity to surrounding tissues. The demonstrated in vivo efficacy at 10-20 mg/kg and lack of effect on Wnt-independent tumors make it suitable for this purpose. [1]

High-Throughput Screening for Synergistic Drug Combinations

In cell-based screens to identify drugs that synergize with direct β-catenin degradation. Its high selectivity ensures that observed synergistic effects are more likely attributable to the specific loss of β-catenin rather than off-target effects on normal cells or other signaling pathways. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Wnt-dependency cell panel screening
Selectivity index (Wnt-dependent vs. independent)
Differential proliferation endpoints; Wnt-status discrimination
Oral dosing xenograft models
Reported oral bioavailability (30.5%) and β-catenin degradation
Tumor growth inhibition endpoints; exposure-response validation
Medicinal chemistry SAR benchmarks
Ester position activity profile (3- vs. 4-substituted)
Analog activity comparison in Wnt1-driven luciferase assay
β-catenin degradation & interactome analysis
Direct binding to Armadillo repeat domain
β-catenin protein level, ubiquitination, downstream target suppression

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.07217913 g/mol

Monoisotopic Mass

305.07217913 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Hwang SY, Deng X, Byun S, Lee C, Lee SJ, Suh H, Zhang J, Kang Q, Zhang T, Westover KD, Mandinova A, Lee SW. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling. Cell Rep. 2016 Jun 28;16(1):28-36. doi: 10.1016/j.celrep.2016.05.071. Epub 2016 Jun 16. PubMed PMID: 27320923; PubMed Central PMCID: PMC4957947.

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